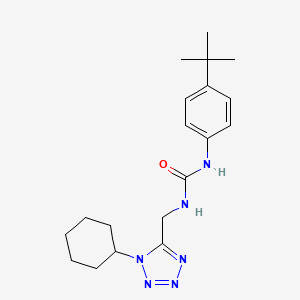

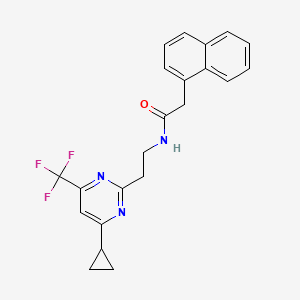

![molecular formula C19H19Cl2N3 B2617350 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887217-29-0](/img/structure/B2617350.png)

2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole” is a chemical compound that has been studied for its potential biological activities . It has been identified as a potential NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response .

Synthesis Analysis

The synthesis of this compound involves a pharmacophore-hybridization strategy, combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873 . A series of differently modulated benzo[d]imidazole-2-one derivatives were designed and synthesized .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a benzimidazole moiety, and a 2,4-dichlorobenzyl group . The piperidine ring is linked to the benzimidazole moiety, which is further connected to the 2,4-dichlorobenzyl group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .

Applications De Recherche Scientifique

- Piperidine derivatives have been explored for their potential as anticancer agents. Researchers have investigated the cytotoxic effects of compounds containing the piperidine moiety, including the one you mentioned. These studies aim to develop novel therapies for cancer treatment .

- The compound’s substructure has been utilized in the search for NLRP3 inflammasome inhibitors. By combining it with other chemical scaffolds, researchers have identified potential molecules for modulating inflammatory responses .

- Structurally simple synthetic 1,4-disubstituted piperidines have been evaluated for their antimalarial properties. These compounds offer a promising avenue for combating drug-resistant malaria parasites .

- Piperidine derivatives have shown neuroprotective effects in preclinical studies. Researchers investigate their potential in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .

- The piperidine-containing compound may exhibit antiviral activity. Scientists explore its effects against viral infections, including influenza and herpes viruses .

- Spiropiperidines, a class of piperidine derivatives, have unique structural features. Researchers have used them as building blocks in drug design, aiming to enhance drug efficacy and selectivity .

Anticancer Agents

NLRP3 Inflammasome Modulators

Antimalarial Activity

Neurological Disorders

Antiviral Agents

Spiroderivatives and Drug Design

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3/c20-15-6-5-14(16(21)11-15)12-24-9-7-13(8-10-24)19-22-17-3-1-2-4-18(17)23-19/h1-6,11,13H,7-10,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZRDCCWSAGXRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

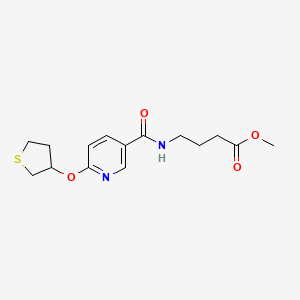

![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2617273.png)

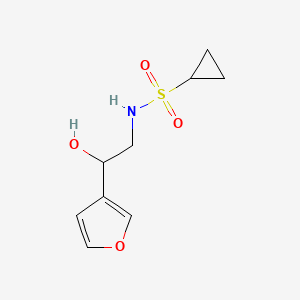

![ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2617274.png)

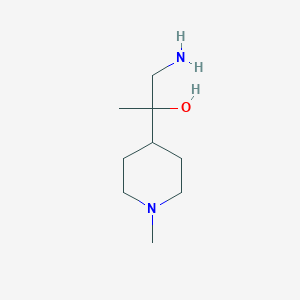

![Ethyl 1-(aminomethyl)-3-(1-methylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2617276.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)

![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)

![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)

![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)